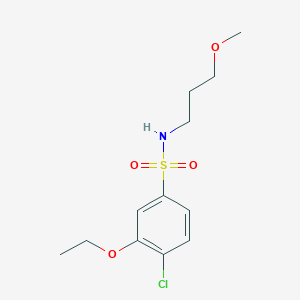
5-(2-isobutoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-isobutoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as IBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IBP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
5-(2-isobutoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in different research fields, including cancer research, neuroscience, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 5-(2-isobutoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been proposed that this compound exerts its effects by inhibiting specific enzymes such as topoisomerase II and acetylcholinesterase. This compound has also been reported to modulate different signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on the concentration and the cell or tissue type. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neuronal cells, and inhibit the activity of acetylcholinesterase in the brain. This compound has also been found to have antioxidant and anti-inflammatory effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-isobutoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high solubility in organic solvents, its stability in different pH values, and its low toxicity in vitro. However, this compound has some limitations such as its low water solubility, which can affect its bioavailability in vivo, and its potential to form aggregates in aqueous solutions.
Zukünftige Richtungen
5-(2-isobutoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in different research fields, and future studies could focus on exploring its potential applications in other areas such as drug delivery and catalysis. This compound could also be modified to improve its solubility and bioavailability, and its mechanism of action could be further elucidated to identify new targets for drug development. Furthermore, this compound could be used as a building block for the synthesis of novel materials with specific properties for different applications.
Synthesemethoden
5-(2-isobutoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 2-aminouracil with isobutyraldehyde in the presence of a catalyst, and the reaction of 2,4,6-trioxo-5-(2-isobutoxyphenyl)-1,3-cyclohexadiene with urea. The former method has been reported to yield a higher purity of this compound compared to the latter method.
Eigenschaften
IUPAC Name |
5-[[2-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)8-21-12-6-4-3-5-10(12)7-11-13(18)16-15(20)17-14(11)19/h3-7,9H,8H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDBWRUGJDHOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)


![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)
![(3aS*,5S*,9aS*)-2-[(5-methyl-2-furyl)methyl]-5-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5009042.png)
![2-[2-(acetylamino)phenyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B5009058.png)
![2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5009059.png)
![2-{[2-(2,4,6-trichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5009060.png)

![2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide](/img/structure/B5009085.png)